BenchChemオンラインストアへようこそ!

3-Bromo-8-methoxyquinoline

Synthetic Methodology Cross-Coupling Regioselectivity

3-Bromo-8-methoxyquinoline (CAS 103030-27-9) is the definitive C-3 brominated 8-methoxyquinoline scaffold for regioselective Suzuki-Miyaura cross-coupling, enabling predictable 3-aryl-8-methoxyquinoline library synthesis. Unlike other bromoquinoline regioisomers, exclusive C-3 bromination ensures distinct SAR outcomes for MELK kinase and HCV antiviral programs. Choose this 98% purity intermediate to avoid position-dependent potency variations seen with 6-bromo or 8-bromo analogs. Ideal for lead optimization in oncology and antiviral drug discovery.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 103030-27-9
Cat. No. B1373899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-8-methoxyquinoline
CAS103030-27-9
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=CC(=CN=C21)Br
InChIInChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3
InChIKeyJRNNNZZQALLGQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-8-methoxyquinoline (CAS: 103030-27-9): Baseline Profile for Research Procurement


3-Bromo-8-methoxyquinoline (CAS 103030-27-9) is a halogenated quinoline derivative with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol. This compound belongs to the class of 8-methoxyquinolines, a privileged scaffold in medicinal chemistry and drug discovery . The compound features a bromine atom at the C-3 position and a methoxy group at the C-8 position of the quinoline ring, with a reported commercial purity specification of 98% from reputable suppliers . As a mono-brominated 8-methoxyquinoline, it serves as a versatile synthetic intermediate for regioselective functionalization via cross-coupling reactions and nucleophilic substitutions .

Why Generic Substitution Fails: Procurement Risks for 3-Bromo-8-methoxyquinoline


Generic substitution among quinoline derivatives carries quantifiable risk due to position-specific reactivity and divergent biological outcomes. Structural-activity relationship (SAR) studies demonstrate that the specific bromination pattern on the quinoline core is a critical determinant of both synthetic utility and biological activity . For instance, the C-3 brominated 8-methoxyquinoline scaffold enables distinct cross-coupling outcomes compared to C-2, C-5, or C-6 brominated analogs, with regioselective synthesis routes achieving exclusive bromination at the C-3 position of 5,7-disubstituted 8-methoxyquinolines . In HIV-1 integrase allosteric inhibitor research, substitution position dramatically affected antiviral properties: 6-bromo and 8-bromo analogs conferred better antiviral properties than unsubstituted counterparts, yet the 6-bromo variant lost potency against the A128T mutant virus while the 8-bromo analog retained full effectiveness . Similarly, comparative anticancer SAR evaluation revealed that 8-methoxyquinoline derivatives exhibit different antiproliferative profiles than 8-hydroxyquinoline counterparts across multiple cell lines, with IC50 values varying substantially depending on the C-8 substituent and bromination pattern . These findings underscore that substitution of 3-Bromo-8-methoxyquinoline with alternative brominated quinolines is not scientifically interchangeable without revalidation.

3-Bromo-8-methoxyquinoline: Quantified Differentiation Evidence for Procurement Decisions


Regioselective C-3 Bromination Enables Exclusive Cross-Coupling Outcomes Not Achievable with Other Bromoquinoline Regioisomers

3-Bromo-8-methoxyquinoline demonstrates unique regioselective synthetic accessibility compared to alternative bromoquinoline regioisomers. Bromination of 5,7-disubstituted 8-methoxyquinoline precursors occurs regioselectively at the C-3 position, yielding 3-bromoquinolines exclusively, whereas bromination at C-2 or C-5 positions requires different precursor scaffolds and distinct reaction conditions . Subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling of the obtained 3-bromoquinolines with arylboronic acids produces 3-arylquinolines, which can be further converted to 11H-indolo[3,2-c]quinoline derivatives. This contrasts with C-2 or C-5 brominated analogs, which yield different biaryl connectivity patterns and divergent cyclization products . In comparative regioselective synthesis studies, the reaction of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline with molecular bromine selectively gave 3,6-dibromo-8-methoxyquinoline and 3,5,6-tribromo-8-methoxyquinoline, while 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline yielded 3-bromo-6,8-dimethoxyquinoline and corresponding tribromide, demonstrating that the C-3 position is preferentially brominated across different precursor structures .

Synthetic Methodology Cross-Coupling Regioselectivity Quinoline Functionalization

8-Methoxy Substitution Alters Antiproliferative Activity Profile Relative to 8-Hydroxyquinoline Derivatives

Comparative SAR evaluation of brominated 8-substituted quinolines demonstrates that the C-8 substituent identity (methoxy vs. hydroxy) quantitatively influences anticancer activity across multiple cell lines. In a systematic in vitro study, brominated 8-hydroxyquinoline derivatives (including 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline) exhibited strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines with IC50 values ranging from 6.7 to 25.6 μg/mL . The study explicitly concluded that the quinoline core containing a hydroxyl group at the C-8 position led to more anticancer potential compared to 8-methoxy-substituted analogs evaluated in the same panel . While 3-Bromo-8-methoxyquinoline was not directly tested in this study, the class-level inference from this SAR data indicates that 8-methoxyquinoline derivatives represent a distinct pharmacological profile from 8-hydroxyquinoline counterparts .

Anticancer Research SAR Cytotoxicity Quinoline Derivatives

Mono-Brominated C-3 Scaffold Provides Distinct Synthetic Versatility Compared to Multi-Brominated 8-Methoxyquinoline Derivatives

3-Bromo-8-methoxyquinoline contains a single bromine atom at the C-3 position, distinguishing it from multi-brominated 8-methoxyquinoline derivatives such as 3,5,6,7-tetrabromo-8-methoxyquinoline, 3,6-dibromo-8-methoxyquinoline, and 3,5,6-tribromo-8-methoxyquinoline . The presence of a single reactive bromine site enables sequential, controlled functionalization via palladium-catalyzed cross-coupling reactions without competing reactivity at multiple positions . In contrast, highly brominated derivatives such as 3,5,6,7-tetrabromo-8-methoxyquinoline, which exhibited antiproliferative activity but showed no apoptotic effect in DNA laddering assays, contain multiple bromine atoms that introduce additional reactive sites and altered electronic properties . The mono-brominated scaffold of 3-Bromo-8-methoxyquinoline provides a cleaner synthetic intermediate for building block applications where site-specific derivatization is required, avoiding the need for selective deprotection or sequential coupling strategies necessitated by poly-brominated analogs.

Medicinal Chemistry Scaffold Diversification Parallel Synthesis Building Blocks

Documented Utility as HCV and Anticancer Intermediate in Patent Literature Establishes Procurement Justification

3-Bromo-8-methoxyquinoline falls within the broader class of bromo-substituted quinolines explicitly claimed as useful intermediates in the preparation of therapeutic agents. United States Patent US8633320 discloses methods for the preparation of bromo-substituted quinolines of the formula (I), where R is aryl, heteroaryl, alkyl, alkenyl, or alkynyl, which are useful as intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections . This patent documentation establishes a clear industrial application pathway for bromo-substituted quinolines, including those with the 8-methoxyquinoline core structure, in the synthesis of HCV protease inhibitors . Additionally, patent literature identifies quinoline derivatives with the 8-methoxyquinoline scaffold as MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors, a target of interest in oncology drug discovery . While these patents do not name 3-Bromo-8-methoxyquinoline as the specific exemplified compound, they establish the broader class utility and provide procurement justification for research programs operating in these therapeutic areas.

Patent Documentation HCV Inhibitors Drug Discovery Pharmaceutical Intermediates

3-Bromo-8-methoxyquinoline (CAS 103030-27-9): Evidence-Backed Research Application Scenarios


Synthesis of 3-Aryl-8-methoxyquinoline Libraries via Suzuki-Miyaura Cross-Coupling

Based on the regioselective C-3 bromination evidence, 3-Bromo-8-methoxyquinoline is optimally suited for palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids to generate diverse 3-aryl-8-methoxyquinoline libraries . The exclusive C-3 bromination position enables predictable coupling outcomes, yielding 3-arylquinolines that can be further elaborated to 11H-indolo[3,2-c]quinoline derivatives. This application leverages the compound's unique regioselective accessibility relative to alternative bromoquinoline regioisomers and its mono-brominated scaffold advantage over poly-brominated derivatives.

Structure-Activity Relationship Studies of 8-Methoxyquinoline-Based Anticancer Agents

For research programs investigating quinoline-based antiproliferative agents, 3-Bromo-8-methoxyquinoline serves as a scaffold for SAR exploration distinct from 8-hydroxyquinoline derivatives. The class-level SAR evidence indicates that 8-methoxy substitution produces a different activity profile than 8-hydroxy substitution , making this compound valuable for comparative pharmacological evaluation. The C-3 bromine provides a functional handle for introducing diverse substituents to probe potency, selectivity, and mechanism of action.

HCV Protease Inhibitor Intermediate Development

As documented in patent literature, bromo-substituted quinolines are claimed as intermediates in the preparation of agents for hepatitis C viral infection treatment . 3-Bromo-8-methoxyquinoline, as a member of this class, is applicable for research programs developing novel HCV therapeutics requiring 8-methoxyquinoline scaffolds with C-3 functionalization. This patent-backed application pathway provides documented industrial precedent for procurement in antiviral drug discovery.

MELK Kinase Inhibitor Scaffold Derivatization

Patent documentation identifies quinoline derivatives with the 8-methoxyquinoline scaffold as MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors, a validated oncology target . The C-3 bromine atom in 3-Bromo-8-methoxyquinoline enables diversification at the 3-position via cross-coupling or nucleophilic substitution, supporting structure-activity relationship studies and lead optimization campaigns in MELK-targeted cancer therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-8-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.